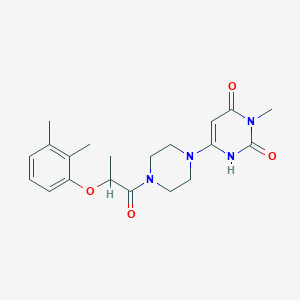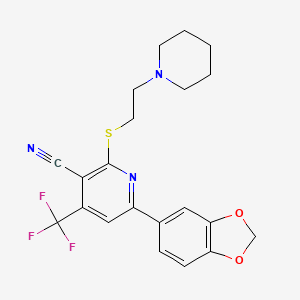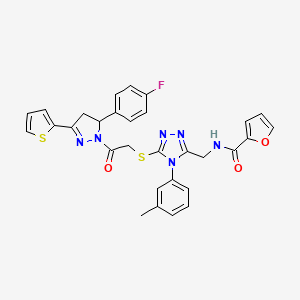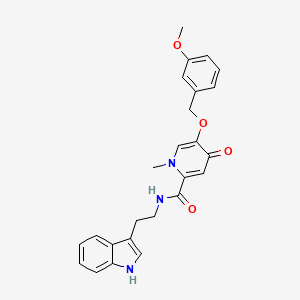![molecular formula C8H9N5S2 B2359748 4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol CAS No. 887205-17-6](/img/structure/B2359748.png)
4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H9N5S2 . It’s a member of the triazole family, which are known for their wide range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, a pyrimidine ring, and a thiol group . Triazole rings are five-membered rings with two nitrogen atoms and three carbon atoms. Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms. The thiol group (-SH) is similar to a hydroxyl group (-OH), but with a sulfur atom instead of an oxygen atom.Scientific Research Applications
Insecticidal Activity
4-Methyl-5-[(pyrimidin-2-ylthio)methyl]-4H-1,2,4-triazole-3-thiol derivatives have been explored for insecticidal activity. A study by Maddila, Pagadala, & Jonnalagadda (2015) found significant insecticidal activity against Plodia interpunctella in some compounds of this class.
Antimicrobial and Antitubercular Activities
These compounds have also been evaluated for their antimicrobial and antitubercular activities. Dave, Purohit, Akbari, & Joshi (2007) conducted a pharmacological study, indicating potential in this area.
Antibacterial Activity
Several studies, including those by Karpun et al. (2021) and Karpenko & Panasenko (2021), have focused on the antibacterial activity of certain derivatives, showing efficacy against various bacterial strains.
Corrosion Inhibition
Research by Ansari, Quraishi, & Singh (2014) explored the use of these compounds as corrosion inhibitors, finding them effective in protecting mild steel in acidic environments.
Antioxidant and Analgesic Activities
Compounds containing the 4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4H-1,2,4-triazole-3-thiol moiety have shown promising antioxidant and analgesic properties, as indicated by the study of Karrouchi et al. (2016).
Future Directions
properties
IUPAC Name |
4-methyl-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S2/c1-13-6(11-12-8(13)14)5-15-7-9-3-2-4-10-7/h2-4H,5H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSKCYTXMSFQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CSC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)





![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)